molecular formula C11H21NO B2906213 (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxamide CAS No. 27373-99-5

(1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxamide

Cat. No. B2906213
CAS RN: 27373-99-5
M. Wt: 183.295
InChI Key: FINKDHKJINNQQW-KXUCPTDWSA-N
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Description

“(1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxamide” is an organic compound . It is related to menthol, which is a covalent organic compound made synthetically or obtained from peppermint or other mint oils .


Synthesis Analysis

The synthesis of this compound involves stereoselective NH-transfer to “(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate”. The reaction employs diacetoxyiodobenzene (DIB) and ammonium carbamate, and occurs in acetonitrile at room temperature .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques such as IR, Raman, and VCD spectroscopies, as well as quantum chemical calculations .


Chemical Reactions Analysis

The reaction of this compound with organomagnesium compounds and amines has been explored. The reaction involves the formation of a new S-C bond with the concurrent loss of the alkoxy group, proceeding with the inversion of the configuration of sulfur in a SN2 fashion .

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the search results, it is related to menthol, which induces a cooling sensation on the skin upon inhalation, oral ingestion, or topical application by stimulating the cold-sensitive receptors expressed on the skin .

Safety and Hazards

The safety data sheet for a related compound, L(-)-Menthol, indicates that it causes skin irritation and serious eye irritation. It is advised to wear protective gloves, eye protection, and face protection when handling the compound. If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .

properties

IUPAC Name

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H2,12,13)/t8-,9+,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINKDHKJINNQQW-KXUCPTDWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C(=O)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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